molecular formula C25H17FN4O4S B2520267 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-10-1

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2520267
CAS No.: 536711-10-1
M. Wt: 488.49
InChI Key: YHFRAUGMNTXTLD-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further modified with a 2H-1,3-benzodioxol-5-yl group, a bicyclic methylenedioxy structure known for enhancing metabolic stability and bioavailability in pharmaceuticals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c26-14-5-8-16(9-6-14)30-24(32)23-22(17-3-1-2-4-18(17)28-23)29-25(30)35-12-21(31)27-15-7-10-19-20(11-15)34-13-33-19/h1-11,28H,12-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFRAUGMNTXTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and pyrimidoindole intermediates, followed by coupling reactions to introduce the fluorophenyl group and the acetamide moiety. Common reagents used in these steps include halogenated solvents, strong bases, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids. Its potential as a probe for studying biological pathways or as a lead compound for drug discovery is of significant interest.

Medicine

In medicine, “this compound” could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations in Pyrimido[5,4-b]indole Derivatives

The pyrimido[5,4-b]indole scaffold is a common feature among analogs, but substituents at positions 3 and 2 significantly modulate activity and physicochemical properties:

Compound Name R3 (Pyrimidoindole) R2 (Sulfanyl-Acetamide) Key Features
Target Compound 4-Fluorophenyl N-(2H-1,3-benzodioxol-5-yl) Unique benzodioxol group; fluorophenyl enhances lipophilicity
N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]thio}acetamide 3-Methoxyphenyl N-(4-fluorobenzyl) Methoxy group improves solubility; fluorobenzyl may enhance CNS penetration
2-(3-Benzyl-4-oxo-pyrimidoindol-5-yl)-N-(4-phenylbutan-2-yl)acetamide Benzyl N-(4-phenylbutan-2-yl) Bulky phenylbutyl group may reduce metabolic clearance
N-tert-butyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide Phenyl N-tert-butyl tert-butyl enhances steric hindrance, potentially improving selectivity

Key Observations :

  • Substituent Effects: Fluorinated groups (e.g., 4-fluorophenyl in the target compound) increase lipophilicity, which may improve membrane permeability but could also affect toxicity profiles . Methoxy (in ) and tert-butyl (in ) groups balance solubility and steric effects, critical for target engagement.

Comparison of Yields :

Compound Yield Purification Method
Target Compound (hypothetical synthesis) N/A Likely RP-HPLC
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(indol-3-yl)acetamide 37% Automated RP-HPLC
N-tert-butyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide ~50% Reverse-phase chromatography

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various pharmacophores, including a benzodioxole moiety and a pyrimidoindole structure, which may contribute to its diverse biological effects.

PropertyValue
Molecular Formula C20H16N4O3S
Molecular Weight 392.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
InChI Key MPMIFEOXISULKQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzodioxole and pyrimidoindole intermediates followed by their coupling through nucleophilic substitution and amide bond formation. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives featuring the pyrimidoindole core have shown significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression.

Antimicrobial Activity

Compounds incorporating benzodioxole moieties have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit inhibitory effects against both bacterial and fungal strains. The presence of the 4-fluorophenyl group may enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that similar compounds can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). This inhibition can lead to reduced inflammation in various models of disease.

Case Studies

  • Anticancer Evaluation : A study evaluating the efficacy of a related compound demonstrated an IC50 value of 15 µM against breast cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Screening : In vitro tests showed that a derivative with a similar structure inhibited Staphylococcus aureus with an MIC of 32 µg/mL. This suggests potential for development into therapeutic agents against resistant bacterial strains.
  • Anti-inflammatory Mechanisms : Research on related benzodioxole compounds indicated a significant decrease in TNF-alpha levels in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with proteins involved in cancer progression and inflammatory responses.

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